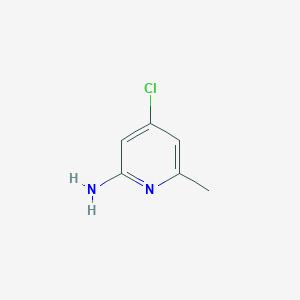

4-Chloro-6-methylpyridin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKMKJOVXQEEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597727 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36340-61-1 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 4-Chloro-6-methylpyridin-2-amine. The information is compiled to serve as a crucial resource for professionals engaged in chemical synthesis, drug discovery, and materials science, where this compound may be utilized as a key intermediate.

Core Physical Properties

Quantitative data for this compound is summarized below. It is important to note that while some physical properties for this specific compound are available, others, such as melting and boiling points, have been reported for isomeric or closely related structures and are provided here for reference.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | [1][2] |

| Molecular Weight | 142.58 g/mol | [1] |

| Melting Point | Data not available | |

| Reference (Isomer): 2-Chloro-6-methylpyridin-4-amine | 155-157 °C | [3][4] |

| Boiling Point | Data not available | |

| Reference (Isomer): 5-Chloro-6-methylpyridin-2-amine | 234.2 °C at 760 mmHg | [5] |

| Solubility | Data not available | |

| Reference (Related Compound): 2-Amino-4-chloro-6-methylpyrimidine | Soluble in acetic acid (50 mg/mL) | |

| Computed XLogP3-AA | 1.5 | [1] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and analysis of chloro-substituted methylpyridines, as well as general procedures for determining key physical properties, are outlined below. These protocols are representative and can be adapted for this compound.

Synthesis of Chloro-Ethoxy-Methylthio-Pyrimidine (A Representative Synthesis)

This protocol describes the synthesis of a related substituted pyrimidine, which illustrates a common synthetic route for such compounds.

Materials:

-

4,6-dichloro-2-(methylthio)pyrimidine

-

Sodium ethoxide (EtONa) solution (1 M in Ethanol)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of sodium ethoxide (0.28 mmol, 1 M in EtOH) is added dropwise to a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (50 mg, 0.256 mmol) in ethanol (1 mL) at approximately 20 °C.[6]

-

The reaction mixture is protected with a CaCl₂ drying tube and stirred at this temperature until the starting material is completely consumed, which can be monitored by Thin Layer Chromatography (TLC) (approximately 2 hours).[6]

-

Upon completion, dichloromethane (10 mL) is added, followed by a saturated aqueous solution of NaHCO₃ (10 mL).[6]

-

The mixture is extracted, and the aqueous phase is further extracted with an additional 10 mL of DCM.[6]

-

The combined organic phases are dried over Na₂SO₄, filtered, and the solvent is evaporated under vacuum to yield the product.[6]

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound is as follows:

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp)

-

Capillary tubes

Procedure:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the solubility of a solid in a solvent.

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the solution is allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any solid particles.

-

The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common technique for determining the purity and concentration of organic compounds. A general method for analyzing aromatic amines and pyridines is described below.

Instrumentation:

-

HPLC system with a suitable detector (e.g., UV detector)

-

Analytical column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[7]

Mobile Phase:

-

A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used. The exact composition is optimized to achieve good separation.

Procedure:

-

A standard solution of the compound is prepared at a known concentration in a suitable solvent.

-

The sample to be analyzed is also dissolved in the mobile phase or a compatible solvent.

-

The standard and sample solutions are injected into the HPLC system.

-

The retention time and peak area of the compound are recorded. Purity is assessed by the presence of other peaks, and concentration is determined by comparing the peak area of the sample to that of the standard.

Visualizations

The following diagrams illustrate logical workflows relevant to the study of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: A standard workflow for the analytical determination of purity by HPLC.

References

- 1. This compound | C6H7ClN2 | CID 19050509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [amp.chemicalbook.com]

- 4. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [chemicalbook.com]

- 5. CAS 36936-23-9 | 5-Chloro-6-methylpyridin-2-amine - Synblock [synblock.com]

- 6. mdpi.com [mdpi.com]

- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

4-Chloro-6-methylpyridin-2-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-methylpyridin-2-amine, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, analytical properties, and its significant role as a synthetic intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₇ClN₂.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an amine group at the 2-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications in drug synthesis.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 36340-61-1 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

| SMILES | CC1=CC(=CC(=N1)N)Cl | [1] |

| InChI | 1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | [1] |

Synthesis and Spectroscopic Analysis

General Synthetic Approach

A common method for the synthesis of substituted aminopyridines involves the reaction of a corresponding chloropyridine with an amine source. The following workflow illustrates a generalized synthetic procedure.

Spectroscopic Data (Predicted and Comparative)

Detailed experimental spectra for this compound are not publicly available. The following table summarizes the expected characteristic peaks based on the analysis of structurally similar compounds, such as isomers and other substituted aminopyridines.

| Analytical Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl group (CH₃) protons around δ 2.2-2.5 ppm.- Two singlets or doublets for the aromatic protons on the pyridine ring, likely in the range of δ 6.0-7.5 ppm.- A broad singlet for the amine (NH₂) protons, which may vary in chemical shift depending on the solvent and concentration. |

| ¹³C NMR | - A peak for the methyl carbon around δ 20-25 ppm.- Aromatic carbon peaks in the region of δ 100-160 ppm. The carbon attached to the chlorine will be significantly shifted.- The carbon bearing the amino group will also show a characteristic shift. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.- C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.- A C-Cl stretching vibration, typically below 800 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 142, with a characteristic M+2 isotope peak for the chlorine atom (approximately one-third the intensity of the M⁺ peak).- Fragmentation patterns would likely involve the loss of the methyl group, chlorine, or parts of the pyridine ring. |

Role in Drug Discovery: An Intermediate for Kinase Inhibitors

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. This structural element is capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.

Application in the Synthesis of TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling protein in the MAP kinase pathway, which is involved in cellular responses to inflammatory cytokines. Dysregulation of the TAK1 signaling pathway is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for drug development.

This compound has been utilized as a starting material for the synthesis of potent and selective TAK1 inhibitors. The general synthetic strategy involves coupling the amine group of this compound with another molecular fragment to construct the final inhibitor.

The TAK1 Signaling Pathway

The diagram below illustrates a simplified representation of the TAK1 signaling pathway, highlighting its central role in mediating downstream inflammatory responses. Inhibition of TAK1 can block the activation of key downstream effectors like NF-κB and JNK/p38 MAP kinases.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of substituted aminopyridines, which can be adapted for this compound.

Protocol for Synthesis

Objective: To synthesize a substituted 2-aminopyridine from a corresponding 2-chloropyridine.

Materials:

-

2,4-dichloro-6-methylpyridine (1 equivalent)

-

Aqueous ammonia (excess)

-

Suitable solvent (e.g., ethanol, dioxane)

-

Reaction vessel (e.g., sealed tube or autoclave)

-

Stirring apparatus

-

Heating apparatus

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization flasks or chromatography columns)

Procedure:

-

In a pressure-rated reaction vessel, dissolve 2,4-dichloro-6-methylpyridine in the chosen solvent.

-

Add an excess of aqueous ammonia to the solution.

-

Seal the vessel and heat the reaction mixture at a temperature typically ranging from 100 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Characterize the purified product using NMR, IR, and MS to confirm its identity and purity.

Protocol for HPLC Analysis

Objective: To determine the purity of a synthesized aminopyridine derivative.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile phase A: Water with 0.1% formic acid or trifluoroacetic acid

-

Mobile phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid

-

Sample of the synthesized compound dissolved in a suitable solvent (e.g., mobile phase)

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject a small volume of the sample solution (e.g., 5-10 µL) onto the column.

-

Run a gradient elution program, for example:

-

0-2 min: 5% B

-

2-15 min: Ramp to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B

-

20-25 min: Re-equilibrate at 5% B

-

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Conclusion

This compound is a valuable and versatile intermediate for drug discovery and development. Its utility, particularly in the synthesis of kinase inhibitors targeting pathways such as the TAK1 signaling cascade, underscores its importance for medicinal chemists. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of this and related compounds, facilitating their application in the design and synthesis of novel therapeutic agents.

References

Spectroscopic Analysis of 2-Amino-4-chloro-6-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for aminopicoline derivatives, with a focus on the structural elucidation of 2-Amino-4-chloro-6-picoline. Due to the limited availability of public experimental data for 2-Amino-4-chloro-6-picoline, this document presents spectroscopic data for a closely related structural isomer, 2-Amino-5-chloro-4-methylpyridine , to serve as a valuable reference. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for these analytical techniques, and a workflow diagram for the spectroscopic analysis of organic compounds. This information is intended to assist researchers in the identification and characterization of substituted picoline compounds.

Introduction

2-Amino-4-chloro-6-picoline is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is essential for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental to confirming the identity and purity of such organic compounds. This guide outlines the expected spectroscopic characteristics and the methodologies used to obtain them.

Note on Data Availability: As of the date of this publication, comprehensive, publicly accessible experimental spectroscopic data for 2-Amino-4-chloro-6-picoline (CAS RN: 36340-61-1) is limited. The data presented in the following sections for a structural isomer, 2-Amino-5-chloro-4-methylpyridine (also known as 2-Amino-5-chloro-4-picoline), is provided as a representative example. Researchers should be aware that the substitution pattern will influence the spectral data.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2-Amino-5-chloro-4-methylpyridine .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-Amino-5-chloro-4-methylpyridine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-5-chloro-4-methylpyridine

| Chemical Shift (ppm) | Assignment |

| Data not available |

Note: Specific experimental ¹H and ¹³C NMR data for 2-Amino-5-chloro-4-methylpyridine were not found in the public domain. The expected spectra would show signals corresponding to the aromatic protons, the methyl group protons, and the amine protons in ¹H NMR, and the distinct carbon environments in ¹³C NMR.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2-Amino-5-chloro-4-methylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available. An ATR-IR spectrum is available for viewing on SpectraBase.[1] | N-H stretching (amine), C-H stretching (aromatic and methyl), C=C and C=N stretching (pyridine ring), N-H bending, C-Cl stretching. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Amino-5-chloro-4-methylpyridine

| m/z | Relative Intensity (%) | Assignment |

| 142 | 100 | [M]⁺ (Molecular Ion) |

| 107 | ~50 | [M-Cl]⁺ |

| Other fragmentation data not detailed. |

Note: The mass spectrum for 2-Amino-5-chloro-4-methylpyridine is available for viewing on SpectraBase, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The goal of NMR spectroscopy is to determine the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.

-

Instrument Setup: The sample is placed in a strong magnetic field within the NMR spectrometer.[3]

-

Data Acquisition: The sample is irradiated with radiofrequency pulses. The instrument records the frequencies at which the hydrogen nuclei resonate. For quantitative analysis, a sufficient relaxation delay between pulses is necessary.[4]

-

Data Processing: The resulting free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS). The signals are integrated to determine the relative number of protons.

3.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: A higher concentration of the sample (20-50 mg in ~0.7 mL of deuterated solvent) is often required due to the low natural abundance of ¹³C.[5]

-

Instrument Setup: Similar to ¹H NMR, the sample is placed in a strong magnetic field.

-

Data Acquisition: ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[6] A larger number of scans are usually necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.[7]

-

Data Processing: The FID is processed using a Fourier transform. Chemical shifts are referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

3.2.1. Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: An infrared beam is passed through the crystal, and the sample's absorption of IR radiation at different frequencies is measured.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

3.2.2. KBr Pellet Method

-

Sample Preparation: A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in a sample holder in the path of the IR beam, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8]

3.3.1. Electron Ionization (EI) Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC). The sample is vaporized in a vacuum.[9]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺).[9]

-

Fragmentation: The high energy of EI often causes the molecular ion to fragment into smaller, characteristic ions.[9]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using multiple spectroscopic techniques.

Caption: Workflow for organic compound identification.

Conclusion

References

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. fiveable.me [fiveable.me]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility Profile of 4-Chloro-6-methylpyridin-2-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 4-Chloro-6-methylpyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Solubility is a critical physicochemical property that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. This document provides a comprehensive overview of standardized experimental protocols for determining the solubility of this compound in various organic solvents. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide focuses on empowering researchers with the methodologies required to generate this crucial data in their own laboratories. A generalized experimental workflow is also presented in a visual format to aid in the design and execution of these solubility studies.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The arrangement of its functional groups—an amino group, a chloro group, and a methyl group on the pyridine ring—imparts specific electronic and steric properties that make it a versatile synthon.

The solubility of a compound in different organic solvents is a fundamental parameter that dictates its behavior in various chemical processes. For instance, in drug development, solubility directly impacts bioavailability and the choice of formulation excipients. In synthetic chemistry, it is essential for designing efficient reaction conditions, selecting appropriate crystallization solvents, and developing scalable purification methods.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is compiled from various chemical databases and serves as a useful reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |

| Molecular Weight | 142.59 g/mol | PubChem[1] |

| Appearance | Solid (form may vary) | |

| CAS Number | 36340-61-1 | Sigma-Aldrich[2] |

| IUPAC Name | This compound | PubChem[1] |

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a variety of organic solvents is not extensively reported in peer-reviewed literature or publicly available databases. The generation of such data is crucial for the scientific community and would be a valuable contribution. Researchers are encouraged to utilize the protocols outlined in the subsequent sections to determine the solubility in solvents relevant to their specific applications.

For context, a related but distinct compound, 2-Amino-4-chloro-6-methylpyrimidine, is reported to be soluble in acetic acid at a concentration of 50 mg/mL.[3][4] However, due to structural differences, this information should not be extrapolated to this compound.

Experimental Protocols for Solubility Determination

To ensure accurate and consistent results, standardized methods for solubility determination are essential. The following are detailed protocols for commonly used techniques.

Isothermal Shake-Flask Method (Gravimetric)

This is a classical and reliable method for determining equilibrium solubility.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a pre-weighed vial.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by the difference in weight.

-

Calculate the solubility in terms of g/L or mol/L.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and specific, making it suitable for determining the solubility of compounds with good chromophores.

Materials:

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the compound (e.g., C18)

-

Mobile phase solvents

-

Standard solutions of this compound of known concentrations

-

Saturated solution prepared as described in the shake-flask method.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent. Analyze these standards by HPLC and construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Take the filtered supernatant from the equilibrated shake-flask experiment.

-

Dilute a known volume of the saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

UV-Vis Spectrophotometry Method

This is a rapid method suitable for compounds that absorb UV-Vis radiation and do not have interfering excipients.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Standard solutions of this compound of known concentrations

-

Saturated solution prepared as described in the shake-flask method.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the wavelength of maximum absorption (λmax) for this compound. Plot absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility in the original saturated solution, accounting for the dilution.

Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this vital information. The detailed experimental protocols for the isothermal shake-flask, HPLC, and UV-Vis spectrophotometry methods offer reliable approaches to accurately determine the solubility of this compound. The provided workflow diagram serves as a practical tool for planning and executing these experiments. The generation and dissemination of such data will be of significant benefit to the scientific community, particularly in the fields of drug discovery and chemical synthesis.

References

Quantum Chemical Calculations of 4-Chloro-6-methylpyridin-2-amine: A Methodological Overview

This technical guide is intended for researchers, scientists, and drug development professionals interested in the theoretical investigation of 4-Chloro-6-methylpyridin-2-amine. While specific experimental and calculated data for this molecule are not publicly available in the reviewed literature, the following sections outline the standard protocols and computational approaches that would be employed in such a study.

Computational Methodology

The foundation of a theoretical study of this compound would involve quantum chemical calculations, most commonly employing Density Functional Theory (DFT). This approach provides a good balance between computational cost and accuracy for molecules of this size.

Software and Theoretical Model

A typical computational setup would involve a software package such as Gaussian, ORCA, or Spartan. The selection of the theoretical model is crucial for obtaining reliable results. A widely used combination for molecules containing halogens and amino groups is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing anions and lone pairs, while polarization functions (d,p) are necessary for representing the anisotropic nature of chemical bonds.

Geometry Optimization and Vibrational Frequency Analysis

The first step in the computational workflow is to determine the ground-state equilibrium geometry of the molecule. This is achieved through an optimization procedure where the total energy of the molecule is minimized with respect to all atomic coordinates. Following a successful optimization, a vibrational frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These frequency calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.

Predicted Physicochemical Properties

Once a validated computational model is established, a wide range of physicochemical properties can be calculated to understand the molecule's behavior.

Molecular Geometry

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. While specific data for this compound is unavailable, studies on similar structures like 4-Chloro-6-methoxypyrimidin-2-amine[1][2] and 2-Chloro-6-methylpyrimidin-4-amine[3] reveal typical C-N, C-C, C-Cl, and C-H bond lengths and pyridine ring angles that would be expected.

Table 1: Representative Geometric Parameters for Pyridine Derivatives

| Parameter | Typical Value (Å or °) |

| C-N (in ring) | 1.33 - 1.37 |

| C-C (in ring) | 1.38 - 1.40 |

| C-Cl | 1.73 - 1.75 |

| C-NH2 | 1.35 - 1.38 |

| C-CH3 | 1.50 - 1.53 |

| C-N-C Angle | ~117 - 120 |

| C-C-C Angle | ~118 - 121 |

Note: This table presents generalized data from related molecules and should be considered as an estimation for this compound.

Electronic Properties

Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map would also be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties (Hypothetical)

| Property | Description | Predicted Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions |

Spectroscopic Properties

Theoretical calculations can predict various spectra, which are invaluable for interpreting experimental results.

-

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's photophysical properties.

Experimental Protocols (General)

To validate the computational results, a series of experiments would be necessary.

Synthesis and Crystallization

The synthesis of this compound would be the initial step, followed by purification and crystallization to obtain a sample suitable for analysis.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra of the molecule.

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.

-

UV-Vis Spectroscopy: To measure the electronic absorption spectrum.

Single-Crystal X-ray Diffraction

If suitable single crystals can be grown, X-ray diffraction provides the most accurate and unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This experimental data serves as the ultimate benchmark for the accuracy of the calculated geometry.

Visualizing Computational Workflows

The logical flow of a combined computational and experimental study can be visualized as follows:

Figure 1: A generalized workflow for the theoretical and experimental study of a molecule.

References

In-Depth Technical Guide: Crystal Structure Analysis of 4-Chloro-6-methylpyridin-2-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure analysis of 4-Chloro-6-methylpyridin-2-amine, a substituted pyridine derivative of interest in chemical and pharmaceutical research. A comprehensive search of publicly available crystallographic databases and scientific literature was conducted to obtain the experimental single-crystal X-ray diffraction data for this compound. As of the date of this publication, the experimental crystal structure of this compound has not been reported or is not publicly accessible.

Consequently, this document provides a detailed framework for the experimental determination and analysis of the crystal structure of this compound. It outlines the necessary protocols for synthesis, crystallization, and single-crystal X-ray diffraction. Furthermore, it presents the known chemical and physical properties of the compound and illustrates the standard workflow for crystal structure determination through a detailed diagram. This guide is intended to serve as a practical resource for researchers undertaking the crystallographic analysis of this and similar molecules.

Compound Identification and Properties

This compound is a heterocyclic organic compound with the chemical formula C₆H₇ClN₂.[1] Its structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and an amine group. The accurate determination of its three-dimensional structure is crucial for understanding its intermolecular interactions, potential biological activity, and solid-state properties, which are of significant interest in drug design and materials science.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 36340-61-1 | [1] |

| Canonical SMILES | CC1=CC(=CC(=N1)N)Cl | [1] |

| InChI Key | IKKMKJOVXQEEHS-UHFFFAOYSA-N | [1] |

Experimental Protocol for Crystal Structure Determination

The following sections detail the proposed experimental workflow for determining the crystal structure of this compound.

Synthesis

While several commercial suppliers offer this compound, for the purpose of obtaining high-quality single crystals, a freshly synthesized and purified batch is recommended. A potential synthetic route can be adapted from established procedures for similar aminopyridine derivatives. A generalized approach involves the chlorination of a corresponding hydroxypyridine precursor, followed by amination. The final product should be purified by recrystallization or column chromatography to achieve a purity of >97%, as confirmed by techniques such as NMR, HPLC, and mass spectrometry.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step. A variety of crystallization techniques should be explored, including:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and can be guided by the solubility of the compound. Solvents to consider include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with water or hexane.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. The rate of cooling should be carefully controlled to promote the growth of a few large single crystals rather than many small ones.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following procedure for data collection and structure refinement should be followed:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. The diffractometer collects a series of diffraction patterns at different crystal orientations.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fₒ|) is generated.

-

Structure Solution and Refinement:

-

The space group of the crystal is determined from the systematic absences in the diffraction data.

-

An initial model of the crystal structure is obtained using direct methods or Patterson methods.

-

The atomic positions and displacement parameters of the model are refined against the experimental data using a least-squares minimization procedure. The goal is to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated structure factor amplitudes (|Fₙ|).

-

The quality of the final refined structure is assessed using metrics such as the R-factor, weighted R-factor (wR), and goodness-of-fit (Goof).

-

Data Presentation of Crystallographic Information

Upon successful determination of the crystal structure, the quantitative data should be summarized in a standardized format for clarity and comparison. The following table illustrates how the crystallographic data for this compound would be presented.

| Parameter | Value (Hypothetical) |

| Empirical Formula | C₆H₇ClN₂ |

| Formula Weight | 142.59 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Calculated Density (Mg/m³) | [Value] |

| Absorption Coefficient (mm⁻¹) | [Value] |

| F(000) | [Value] |

| Crystal Size (mm³) | [Value] |

| Theta Range for Data Collection (°) | [Value] |

| Index Ranges | [Value] |

| Reflections Collected | [Value] |

| Independent Reflections | [Value] [R(int) = value] |

| Completeness to Theta = 25.242° (%) | [Value] |

| Absorption Correction | [Method] |

| Max. and Min. Transmission | [Values] |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | [Values] |

| Goodness-of-Fit on F² | [Value] |

| Final R Indices [I>2sigma(I)] | R1 = [Value], wR2 = [Value] |

| R Indices (all data) | R1 = [Value], wR2 = [Value] |

| Largest Diff. Peak and Hole (e.Å⁻³) | [Values] |

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the crystal structure of this compound.

Caption: Experimental workflow for the crystal structure determination of this compound.

Caption: Logical data analysis workflow in single-crystal X-ray crystallography.

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive roadmap for its determination and analysis. The outlined experimental protocols and data analysis workflows are standard practices in the field of crystallography and are applicable to a wide range of small organic molecules. The successful elucidation of this crystal structure will provide valuable insights for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships. It is hoped that this guide will facilitate and encourage future research into the solid-state characterization of this and related compounds.

References

An In-Depth Technical Guide to 4-Chloro-6-methylpyridin-2-amine: Synonyms, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methylpyridin-2-amine, a key chemical intermediate with applications in pharmaceutical and agrochemical research. The document details its various synonyms and identifiers, summarizes its physicochemical properties, and presents a detailed, generalized synthetic protocol for its preparation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational information for the synthesis and utilization of this versatile compound.

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide range of more complex molecules. Its structural features, including the reactive chlorine atom and the amino group on the pyridine ring, make it a versatile precursor for creating diverse chemical scaffolds with potential biological activities. This guide consolidates the available technical information on this compound to facilitate its effective use in research and development.

Synonyms and Alternative Names

A clear identification of chemical compounds is critical for researchers. This compound is known by several alternative names and identifiers in chemical literature and databases. A comprehensive list is provided below to aid in exhaustive literature searches and material procurement.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 36340-61-1[1] |

| Alternative Names | 2-Amino-4-chloro-6-picoline[1] |

| 2-Amino-4-chloro-6-methylpyridine | |

| (4-Chloro-6-methyl-pyridin-2-yl)-amine | |

| 4-Chloro-2-amino-6-methylpyridine | |

| Formula | C6H7ClN2[1] |

| Molecular Weight | 142.59 g/mol [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions. The following table summarizes key computed properties.

| Property | Value |

| Molecular Formula | C6H7ClN2 |

| Molecular Weight | 142.59 g/mol [1] |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 142.0297759 g/mol [1] |

| Monoisotopic Mass | 142.0297759 g/mol [1] |

| Topological Polar Surface Area | 38.9 Ų[1] |

| Heavy Atom Count | 9 |

| Complexity | 97.1[1] |

Synthesis and Experimental Protocols

Logical Workflow for the Synthesis of Substituted 2-Aminopyridines

References

4-Chloro-6-methylpyridin-2-amine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methylpyridin-2-amine is a substituted aminopyridine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including the reactive chlorine atom and the nucleophilic amino group on the pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, and drawing parallels from closely related isomers and analogs to infer its synthetic accessibility and potential biological significance. While detailed experimental protocols and biological studies for this specific compound are not extensively documented in publicly available literature, this review compiles relevant data from related compounds to provide a valuable resource for researchers in the field.

Chemical and Physical Properties

Based on available data from chemical databases, the fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| CAS Number | 36340-61-1 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-chloro-6-methylpyridine, 2-Amino-4-chloro-6-picoline |

Synthesis and Characterization: Insights from Isomers and Analogs

Synthesis of 2-Chloro-3-amino-4-methylpyridine (Isomer)

A patented process for the preparation of the isomeric compound, 2-chloro-3-amino-4-methylpyridine, involves a multi-step synthesis starting from 2-chloro-3-amido-4-picoline. The final step is a Hofmann rearrangement.

Experimental Protocol:

To a stirred solution of sodium hydroxide (8.14 g, 0.224 moles) in water (205 mL) at 0°C, bromine (34.7 g, 0.204 moles) was added. 2-Chloro-3-amido-4-picoline (34.7 g, 0.204 moles) was then added to the reaction mixture, which was subsequently warmed to 22°C. An additional 66 mL of water was added, and the mixture was heated to 70°C and stirred for one hour. After cooling to ambient temperature, the reaction mixture was extracted with methylene chloride (60 mL). The organic solvent was removed by rotary evaporation to yield 24.8 g of 2-chloro-3-amino-4-methylpyridine.[1]

Characterization Data for 2-Chloro-3-amino-4-methylpyridine:

| Data Type | Results |

| Melting Point | 69°C |

| Yield | 85.2% |

| ¹H NMR | 7.5 (d, J=4.64 Hz, 1H), 7.0 (d, J=4.28 Hz, 1H), 5.25 (s, 2H), 2.1 (s, 3H) |

| ¹³C NMR | 140.0, 136.2, 135.6, 131.9, 125.7, 19.0 |

| IR (KBr, cm⁻¹) | 3429, 3308, 3198, 1630, 1590, 1550, 1475, 1451, 1441, 1418, 1377, 1295, 1122, 860, 821, 656, 527 |

| Mass Spectrum (m/z) | 145, 144, 142, 107, 106, 105, 80, 79, 78, 62, 54, 53, 52 |

This data for an isomer suggests a potential characterization profile for this compound.

Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Analog)

The synthesis of the pyrimidine analog, 2-amino-4-chloro-6-methylpyrimidine, has been described starting from 2-amino-4-hydroxy-6-methylpyrimidine.

Experimental Protocol:

A mixture of 2-amino-4-hydroxy-6-methylpyrimidine (6 g) and freshly distilled phosphorous oxychloride (35 mL) was refluxed until the mixture became homogeneous. The excess phosphorous oxychloride was removed under vacuum. The cooled residue was mixed with ice and the pH was adjusted to 8 with 25% aqueous ammonia. The resulting precipitate was filtered, washed with water, and recrystallized from 50% ethanol to yield 3.7 g of 2-amino-4-chloro-6-methylpyrimidine.

Yield: 54%

This synthetic approach, involving the chlorination of a hydroxyl group, could potentially be adapted for the synthesis of this compound from a corresponding hydroxypyridine precursor.

Potential Biological Activity and Applications in Drug Discovery

While there is no specific biological activity reported for this compound, the broader class of aminopyridines and their derivatives are known to exhibit a wide range of pharmacological activities.[2][3][4] They are key components in many biologically active compounds and approved drugs.

Role as Kinase Inhibitors

Substituted aminopyridines and aminopyrimidines are prominent scaffolds in the development of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

A study on 2-amino-4-methylpyridine analogues identified potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[5] The synthesis of these analogues involved the modification of the pyridine ring at the 6-position, highlighting the synthetic tractability of the aminopyridine core.

Furthermore, derivatives of 2-aminopyrimidinones have been identified as inhibitors of Casein Kinase 2 (CK2), a protein kinase involved in cell growth and proliferation.[6] These findings underscore the potential of the aminopyridine and related aminopyrimidine scaffolds as a foundation for the design of novel kinase inhibitors.

The general workflow for identifying and characterizing such inhibitors is depicted below.

Caption: A generalized workflow for drug discovery, starting from compound synthesis to clinical trials.

Potential Signaling Pathway Involvement

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, it is plausible that derivatives of this compound could modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A hypothetical signaling pathway that could be targeted is the MAP kinase pathway, which is frequently dysregulated in cancer.

Caption: A simplified diagram of the MAPK signaling pathway, with a hypothetical point of inhibition.

Conclusion and Future Directions

This compound represents a chemical entity with significant, yet underexplored, potential in the field of drug discovery. While direct experimental data on its synthesis and biological activity are sparse, the extensive literature on its isomers and analogs provides a strong foundation for future research. The synthetic accessibility, inferred from related compounds, and the known pharmacological importance of the aminopyridine scaffold suggest that this compound is a valuable starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition.

Future research should focus on developing and publishing a robust and scalable synthesis for this compound. Subsequent screening of this compound and its derivatives against a panel of kinases and other biologically relevant targets would be a critical next step in elucidating its therapeutic potential. The detailed experimental protocols and characterization data provided for related compounds in this review can serve as a practical guide for researchers embarking on this endeavor.

References

- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. article.sciencepg.com [article.sciencepg.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-methylpyridin-2-amine: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methylpyridin-2-amine is a substituted pyridine derivative that has garnered interest as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery and history, although a singular discovery event is not well-documented in the public record. Instead, its history is characterized by the development of various synthetic routes, driven by its utility as a building block in medicinal and materials chemistry. This document details its physicochemical properties, outlines key synthetic methodologies, and presents this information in a structured format for easy reference by researchers and professionals in drug development.

Introduction

This compound, with the CAS number 36340-61-1, is a halogenated aminopyridine. Such compounds are of significant interest in the pharmaceutical and agrochemical industries due to their prevalence in a wide range of biologically active molecules. The presence of amino, chloro, and methyl functional groups on the pyridine ring provides multiple reactive sites for further chemical modifications, making it a valuable scaffold for combinatorial chemistry and the synthesis of complex molecular architectures. While the specific historical details of its initial synthesis are not extensively documented, its continued presence in the chemical literature and commercial availability underscore its importance as a chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 36340-61-1 | --INVALID-LINK-- |

| Molecular Formula | C₆H₇ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 142.59 g/mol | --INVALID-LINK-- |

| Appearance | Solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| SMILES | CC1=CC(=CC(=N1)N)Cl | --INVALID-LINK-- |

| InChIKey | IKKMKJOVXQEEHS-UHFFFAOYSA-N | --INVALID-LINK-- |

Historical Synthesis and Developmental Milestones

Experimental Protocols for Synthesis

Several synthetic routes can be envisaged for the preparation of this compound, building upon established pyridine synthesis methodologies. Below are detailed protocols for key synthetic transformations that are relevant to the synthesis of this class of compounds.

Synthesis via Nitration and Reduction of a Pyridine Precursor

A common strategy for introducing an amino group onto a pyridine ring is through the reduction of a nitro group. This multi-step process typically involves the nitration of a suitable pyridine precursor, followed by reduction.

Experimental Protocol:

-

Nitration of 2-Chloro-6-methylpyridine: To a solution of 2-chloro-6-methylpyridine in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred for several hours and then carefully poured onto ice. The resulting precipitate, the nitropyridine derivative, is collected by filtration, washed with water, and dried.

-

Reduction of the Nitro Group: The synthesized nitro-intermediate is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), is then employed to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by neutralizing the acid and extracting the product with an organic solvent. The solvent is then removed under reduced pressure to yield the desired aminopyridine.

Synthesis via Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridine. While typically favoring the 2-position, its applicability can be influenced by the presence of other substituents.

Experimental Protocol:

-

A solution of a suitable 4-chloro-6-methylpyridine precursor in an inert solvent like toluene or xylene is prepared.

-

Sodium amide (NaNH₂) is added portion-wise to the solution at an elevated temperature.

-

The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and stirred for several hours.

-

After cooling, the reaction is quenched by the careful addition of water or an ammonium chloride solution.

-

The product is then extracted into an organic solvent, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or chromatography.

Logical Workflow Diagram

The following diagram illustrates a generalized synthetic workflow for the preparation of a substituted aminopyridine, which is applicable to the synthesis of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Chloro-6-methylpyridin-2-amine from 2-amino-4-picoline. The synthesis involves a direct electrophilic chlorination reaction using N-Chlorosuccinimide (NCS) as the chlorinating agent. This method offers a straightforward approach to obtaining the target compound, a valuable building block in medicinal chemistry and drug development. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and data on expected yields and product characterization.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is present in a range of molecules with diverse biological activities. The starting material, 2-amino-4-picoline, is a readily available and cost-effective precursor. This protocol details a direct and efficient one-step synthesis, which is crucial for rapid and scalable production in a research and development setting. The regioselectivity of the chlorination is a critical aspect of this synthesis, and the described method aims to favor the formation of the desired 4-chloro isomer.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

-

2-amino-4-picoline (98% purity)

-

N-Chlorosuccinimide (NCS) (98% purity)

-

Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Ethyl acetate (EtOAc) for chromatography

-

Hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Dropping funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-picoline (1.0 eq.) in a 1:1 mixture of anhydrous DMF and anhydrous methanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of NCS: Slowly add N-Chlorosuccinimide (1.1 eq.) portion-wise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours. Then, let the mixture warm to room temperature and continue stirring for an additional 12-16 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the desired product (as identified by TLC).

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

-

Data Presentation

| Parameter | Value |

| Starting Material | 2-amino-4-picoline |

| Reagent | N-Chlorosuccinimide (NCS) |

| Solvent | DMF:MeOH (1:1) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 14-18 hours |

| Typical Yield | 60-75% |

| Appearance of Product | Off-white to pale yellow solid |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

N-Chlorosuccinimide is an irritant and should be handled with care.

-

Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Handle with appropriate gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The described protocol provides a reliable and direct method for the synthesis of this compound from 2-amino-4-picoline. The use of N-Chlorosuccinimide as a chlorinating agent under controlled temperature conditions allows for the regioselective introduction of a chlorine atom at the 4-position of the pyridine ring. This application note serves as a practical guide for researchers in the field of organic and medicinal chemistry, facilitating the synthesis of this important building block for drug discovery and development.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4-chloro-6-methylpyridin-2-amine, a valuable building block in the synthesis of novel compounds for pharmaceutical and materials science research. The protocols and data presented are designed to serve as a starting point for the development of efficient and selective C-N bond-forming reactions.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of fundamental importance in medicinal chemistry.[1] This reaction allows for the formation of arylamines from aryl halides and a wide variety of amine coupling partners under relatively mild conditions. The substrate, this compound, possesses two potential sites for functionalization: the chloro group at the C4 position and the amino group at the C2 position. However, under typical Buchwald-Hartwig conditions, the reaction is expected to proceed selectively at the C-Cl bond.

The pyridine nitrogen atom's electron-withdrawing nature makes the C2 and C4 positions electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition of the palladium catalyst. Generally, the C2 position is more activated in pyridines; however, the presence of the amino group at C2 in the starting material directs the amination to the C4 position.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted 6-methylpyridine-2,4-diamine is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound with various classes of amines. These protocols are based on established procedures for similar chloropyridine substrates and should be optimized for each specific amine coupling partner.

General Procedure for Arylation with Anilines

This protocol describes a typical procedure for the coupling of this compound with aniline derivatives.

Materials:

-

This compound

-

Aniline derivative (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Xantphos (1.5 - 7.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk tube or sealed vial, add Pd(OAc)₂, Xantphos, and NaOtBu.

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add this compound and the aniline derivative to the reaction vessel.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Alkylation with Aliphatic Amines

This protocol outlines a general method for the coupling of this compound with primary and secondary aliphatic amines.

Materials:

-

This compound

-

Aliphatic amine (1.2 - 2.0 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

-

RuPhos or a similar bulky monophosphine ligand (1.5 - 7.5 mol%)

-

Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)

-

Anhydrous THF or toluene

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried reaction vessel.

-

Add this compound and the anhydrous solvent.

-

Add the aliphatic amine to the reaction mixture.

-

Seal the vessel and heat the reaction mixture to 70-100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of substrates analogous to this compound. This data should be used as a guide for reaction optimization.

Table 1: Buchwald-Hartwig Arylation of 4-Chloro-2-aminopyridine Analogues with Anilines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |

| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 80-90 |

| 3 | 4-Trifluoromethylaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 75-85 |

| 4 | 2-Methylaniline | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu (1.8) | Dioxane | 100 | 16 | 70-80 |

Table 2: Buchwald-Hartwig Alkylation of 4-Chloro-2-aminopyridine Analogues with Aliphatic Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2.0) | Toluene | 80 | 12 | 90-98 |

| 2 | n-Butylamine | Pd(OAc)₂ (2) | cataCXium A (4) | LHMDS (2.2) | THF | 70 | 18 | 85-95 |

| 3 | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | Dioxane | 110 | 24 | 80-90 |

| 4 | Diethylamine | Pd(OAc)₂ (3) | BrettPhos (6) | NaOtBu (2.0) | Toluene | 90 | 16 | 75-85 |

Table 3: Buchwald-Hartwig Coupling of 4-Chloro-2-aminopyridine Analogues with Heterocyclic Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |

| 2 | Pyrrole | Pd₂(dba)₃ (2.5) | DavePhos (5) | NaOtBu (2.2) | Toluene | 100 | 18 | 65-75 |

| 3 | Imidazole | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 60-70 |

| 4 | Pyrazole | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2.0) | Toluene | 100 | 20 | 70-80 |

Mandatory Visualizations

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: General Experimental Workflow.

References